Antineoplaston A10

Descripción

This compound is a piperidinedione antineoplaston with potential antineoplastic activity. this compound was originally isolated from human urine but is now synthetically derived. This agent intercalates into DNA, resulting in cell cycle arrest in G1 phase, reduction of mitosis, and decreased protein synthesis. this compound may also inhibit ras-oncogene expression and activate tumor suppressor gene p53, leading to cell differentiation and apoptosis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 41 investigational indications.

This compound analog

peptide analogue isolated from human urine

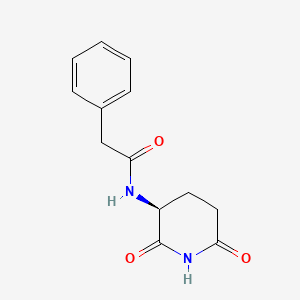

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQCUGLKSAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00919683 | |

| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91531-30-5 | |

| Record name | Antineoplaston A10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091531305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antineoplaston A10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-2-phenylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00919683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTINEOPLASTON A10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16VY3TM7ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Historical Development of Antineoplaston A10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antineoplaston A10, a derivative of the amino acid glutamine, has been the subject of investigation as a potential anti-cancer agent for several decades. This technical guide provides a comprehensive overview of its discovery, historical development, proposed mechanisms of action, and a summary of preclinical and clinical research. Quantitative data from key clinical trials are presented in tabular format for comparative analysis. Detailed experimental methodologies, where available, are provided for key studies. Furthermore, this guide includes visual representations of the proposed signaling pathways and experimental workflows using the Graphviz DOT language to facilitate a deeper understanding of the complex biological processes allegedly influenced by this compound.

Discovery and Early Development

The story of this compound begins in the 1970s with the work of Dr. Stanislaw Burzynski. He theorized that cancer is, in part, a disease of cellular differentiation and that naturally occurring peptides and amino acid derivatives in the human body act as a biochemical defense system against neoplastic growth.[1][2] Burzynski initially isolated these compounds, which he named "antineoplastons," from human urine and blood, proposing that individuals with cancer have a deficiency in these substances.[2][3]

The first active compound to be chemically identified from these fractions was 3-phenylacetylamino-2,6-piperidinedione, which was designated this compound.[4][5] Due to the challenges of isolating sufficient quantities from natural sources, a method for its synthetic production was developed.[6] The injectable form of this compound is a formulation comprising a 4:1 ratio of the sodium salts of phenylacetylglutamine (PG) and phenylacetylisoglutamine (isoPG), which are the hydrolysis products of the parent compound.[6]

Chemical Synthesis and Formulation

The synthesis of this compound (3-phenylacetylamino-2,6-piperidinedione) has been described in the literature. While detailed, step-by-step industrial synthesis protocols are proprietary, the general chemical principles involve the reaction of phenylacetic acid with L-glutamine.

Preclinical Formulation: this compound is poorly soluble in water. For injectable formulations used in preclinical and clinical studies, the parent compound is converted to its sodium salt. This process involves basic hydrolysis, which results in the formation of phenylacetylglutamine (PG) and phenylacetylisoglutamine (isoPG).[6] Preclinical studies confirmed that a 4:1 ratio of these two hydrolysis products was consistently produced.[6] This led to the development of the injectable formulation of this compound as a 100 mg/ml solution containing a 4:1 mixture of the sodium salts of PG and isoPG.[6]

Proposed Mechanism of Action

The proposed mechanism of action for this compound is multi-faceted, targeting several key signaling pathways implicated in cancer cell proliferation and survival. The primary active component, phenylacetylglutamine (PG), is believed to play a central role in these processes. The proposed mechanisms include:

-

Inhibition of the RAS/MAPK/ERK Pathway: this compound is suggested to inhibit the Ras signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival.[7] The proposed mechanism involves the interruption of signal transduction through the inhibition of key downstream effectors.[8]

-

Inhibition of the PI3K/AKT/PTEN Pathway: Research suggests that the components of this compound can modulate the PI3K/AKT pathway, another crucial signaling network for cell survival and proliferation.[8] This is proposed to occur through the decreased expression of AKT and increased expression of the tumor suppressor PTEN.[8]

-

Activation of Tumor Suppressor Genes: this compound is hypothesized to activate tumor suppressor genes, such as p53 and p21.[9] This activation can lead to cell cycle arrest and apoptosis (programmed cell death).

-

Induction of Apoptosis: By modulating the aforementioned signaling pathways and activating tumor suppressor genes, this compound is proposed to induce apoptosis in cancer cells.[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the proposed mechanisms of action of this compound.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. A Phase II Study of Antineoplastons A10 and AS2-1 in Children with Low-Grade Astrocytomas—Final Report (Protocol BT-13) [scirp.org]

- 3. researchopenworld.com [researchopenworld.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Phenylacetylamino-2,6-piperidinedione, a naturally-occurring peptide analogue with apparent antineoplastic activity, may bind to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical studies on this compound injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Antineoplaston A10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston A10, chemically known as 3-phenylacetylamino-2,6-piperidinedione, is a synthetic derivative of a naturally occurring peptide-like substance.[1] Initially isolated from human urine, it is now produced synthetically for research and clinical investigation.[2] This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its proposed mechanism of action, with a focus on its interaction with cellular signaling pathways.

Chemical Structure and Properties

This compound is characterized by a piperidinedione ring system linked to a phenylacetyl group via an amide bond. Its molecular structure is fundamental to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(3S)-2,6-dioxopiperidin-3-yl]-2-phenylacetamide | [2] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [2] |

| Molecular Weight | 246.26 g/mol | [2] |

| CAS Number | 77658-84-5 | |

| Appearance | White to off-white solid | |

| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [3] |

Synthesis of this compound

The synthesis of this compound is achieved through the acylation of 3-amino-2,6-piperidinedione with phenylacetyl chloride. A common starting material for 3-amino-2,6-piperidinedione is L-glutamine. The overall synthetic scheme can be conceptualized as a two-step process: the cyclization of L-glutamine to form the aminopiperidinedione intermediate, followed by N-acylation.

A plausible synthetic route involves the reaction of L-glutamine with a dehydrating agent to induce cyclization, followed by reaction with phenylacetyl chloride in the presence of a base to yield the final product.

Experimental Protocol: Synthesis of 3-Phenylacetylamino-2,6-piperidinedione

This protocol is based on established chemical principles for amide bond formation and cyclization reactions.

Materials and Reagents:

-

L-glutamine

-

Phenylacetyl chloride

-

A suitable dehydrating agent (e.g., thionyl chloride, acetic anhydride)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Silica gel for flash column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Cyclization of L-glutamine to 3-amino-2,6-piperidinedione:

-

Suspend L-glutamine in an anhydrous organic solvent.

-

Slowly add the dehydrating agent at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction mixture and extract the product.

-

Purify the intermediate, 3-amino-2,6-piperidinedione, if necessary.

-

-

N-acylation with Phenylacetyl Chloride:

-

Dissolve 3-amino-2,6-piperidinedione and a non-nucleophilic base in an anhydrous organic solvent.

-

Cool the mixture to 0 °C.

-

Slowly add a solution of phenylacetyl chloride in the same solvent.

-

Allow the reaction to proceed at room temperature until completion (monitor by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

-

Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

-

Table 2: Characterization Data for this compound

| Data Type | Expected Values |

| Yield | Variable, dependent on specific conditions and scale. |

| Melting Point | To be determined experimentally. |

| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, the methylene protons of the phenylacetyl group, and the protons of the piperidinedione ring. |

| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the molecule. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 247.11 |

Proposed Mechanism of Action and Signaling Pathways

This compound is believed to exert its potential antineoplastic effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[5] A primary target is the Ras signaling pathway, a critical regulator of cell proliferation.[5]

By inhibiting Ras, this compound can potentially disrupt downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are frequently hyperactivated in cancer cells, leading to uncontrolled growth.[5] Furthermore, there is evidence to suggest that this compound may activate the tumor suppressor protein p53, which can induce apoptosis (programmed cell death) in malignant cells.[5]

Experimental Workflow: Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is a multi-step process requiring careful control of reaction conditions and rigorous purification to ensure the final product's purity.

Conclusion

This technical guide provides a detailed overview of the chemical structure, synthesis, and proposed mechanism of action of this compound. The provided synthetic protocol and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Further investigation into the precise molecular interactions and biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Potential utility of antineoplaston A-10 levels in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical studies on this compound injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Proposed Mechanism of Action of Antineoplaston A10 on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston A10, a derivative of the amino acid glutamine, is a controversial experimental cancer therapy developed by Dr. Stanislaw Burzynski.[1][2] It is part of a group of chemical compounds, termed antineoplastons, which are naturally occurring peptides and amino acid derivatives found in human blood and urine.[2][3] The therapy is based on the theory that these compounds are part of the body's natural defense system against cancer and that individuals with cancer have a deficiency in them.[4] While this compound and related compounds have been the subject of numerous clinical trials, primarily conducted at the Burzynski Clinic, they have not received FDA approval for the treatment of any disease and remain a topic of significant debate within the scientific community.[4][5]

This technical guide provides a comprehensive overview of the proposed mechanisms of action of this compound on cancer cells, based on available preclinical and clinical research. It summarizes key experimental findings, details methodologies from cited studies, and visualizes the implicated signaling pathways.

Proposed Molecular Mechanisms of Action

The proposed antitumor activity of this compound is multifaceted, with several distinct but potentially interconnected mechanisms being suggested. The primary active ingredient of this compound is 3-phenylacetylamino-2,6-piperidinedione.[6][7] Its therapeutic and biological activities are often attributed to its metabolic by-product, phenylacetylglutaminate (PG).[8]

Induction of Apoptosis

A significant body of research suggests that this compound induces programmed cell death, or apoptosis, in various cancer cell lines.

Experimental Evidence:

-

Hepatocellular Carcinoma: In vitro studies on human hepatocellular carcinoma cell lines (HepG2 and HLE) demonstrated that this compound inhibited cell growth in a dose- and time-dependent manner.[6][7] Incubation with this compound for 48 hours led to classic apoptotic events, including characteristic morphological changes, DNA laddering, and an accumulation of cells in the sub-G1 phase of the cell cycle.[6][7] In vivo studies using hepatoma xenografts in nude mice also showed that oral administration of this compound delayed tumor growth and increased the proportion of apoptotic cells within the xenografts, as determined by TUNEL staining.[6][7]

-

Glioblastoma: In human U87 glioblastoma cells, the active ingredients of this compound and AS2-1, phenylacetylglutaminate (PG) and phenylacetate (PN), were found to promote apoptosis.[8]

Signaling Pathway: The pro-apoptotic effects of this compound appear to be mediated through the modulation of key apoptosis-regulating proteins. In hepatoma xenografts, treatment with this compound resulted in a significant increase in the expression of the tumor suppressor protein p53 and a decrease in the anti-apoptotic protein Bcl-2.[6][7] This suggests that this compound may trigger the intrinsic apoptotic pathway by altering the balance between pro- and anti-apoptotic signals.

Diagram of Proposed Apoptosis Induction Pathway

References

- 1. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]

- 2. biolyceum.com [biolyceum.com]

- 3. Antineoplaston Therapy - Medical Clinical Policy Bulletins | Aetna [aetna.com]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. Antineoplastons (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ar.iiarjournals.org [ar.iiarjournals.org]

- 7. Induction of apoptosis in human hepatocellular carcinoma cells by synthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Effect of Antineoplastons A10 and AS2-1 and Metabolites of Sodium Phenylbutyrate on Gene Expression in Glioblastoma Multiforme [scirp.org]

Antineoplaston A10: A Technical Overview of its Potential as a Ras Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Antineoplaston A10 and the Ras Signaling Pathway

This compound is a chemical compound identified as 3-phenylacetylamino-2,6-piperidinedione.[1] For therapeutic use, it is typically formulated as a mixture of its hydrolysis products, phenylacetylglutamine (PG) and phenylacetylisoglutamine, in a 4:1 ratio.[1] The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are central hubs in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. Constitutive activation of Ras proteins, often due to mutations, leads to uncontrolled cell growth and is a hallmark of many cancers. The Ras signaling cascade, primarily through the MAPK/ERK and PI3K/AKT pathways, is a major target for cancer drug development.

Proposed Mechanism of Ras Inhibition by this compound

Preclinical studies, particularly gene expression analyses, suggest that the components of this compound, phenylacetylglutamine (PG) and phenylacetate (PN), may interrupt the Ras signaling pathway.[2] The proposed mechanism is not fully elucidated but appears to involve the downregulation of key genes within the Ras/MAPK/ERK pathway.

Modulation of Gene Expression

A key study on the human glioblastoma cell line U87 indicated that PG and PN treatment led to a decrease in the expression of several genes integral to the Ras signaling cascade, including:

-

RAS: The central protein in the pathway.

-

BRAF: A downstream effector of Ras.

-

ERK5 (MAPK7): A member of the MAPK family.

-

CDC42: A Rho GTPase that can interact with the Ras pathway.

-

MAP4K4: An upstream kinase in the MAPK pathway.

-

JUN: A transcription factor activated by the MAPK pathway.[2]

This suggests that this compound may not directly inhibit the Ras protein's enzymatic activity but rather affects its expression or the expression of other critical components of the signaling cascade.

Potential Inhibition of Farnesylation

A crucial step for Ras function is its post-translational modification by farnesylation, a process catalyzed by the enzyme farnesyltransferase. This modification allows Ras to anchor to the cell membrane, which is essential for its signaling activity. While not directly demonstrated for this compound, other compounds with a phenylacetate component have been suggested to interfere with protein farnesylation. Further research is needed to determine if this is a primary mechanism of action for this compound.

Quantitative Data

A significant limitation in the publicly available research on this compound is the absence of specific quantitative data on its direct inhibitory effects on Ras. For instance, there are no published IC50 values for the inhibition of Ras GTPase activity or farnesyltransferase by this compound or its components.

The available data is primarily from gene expression studies. The following table summarizes the reported changes in the expression of Ras pathway-related genes in the U87 glioblastoma cell line after treatment with phenylacetylglutamine (PG) and phenylacetate (PN).[2]

| Gene | Function in Ras Pathway | Reported Change in Expression |

| RAS | Core signaling protein | Decreased |

| BRAF | Downstream kinase | Decreased |

| ERK5 (MAPK7) | Mitogen-activated protein kinase | Decreased |

| CDC42 | Rho GTPase | Decreased |

| MAP4K4 | Upstream MAP kinase | Decreased |

| JUN | Transcription factor | Decreased |

Note: The exact fold changes in gene expression are not consistently reported in the primary literature.

Experimental Protocols

Detailed experimental protocols for assessing the direct inhibitory effect of this compound on Ras activity are not available in the published literature. However, this section outlines the standard methodologies that would be employed to generate the necessary quantitative data.

Ras Activation Pull-Down Assay

This assay is used to measure the amount of active, GTP-bound Ras in a cell lysate.

Principle: A fusion protein containing the Ras-binding domain (RBD) of a downstream effector (e.g., Raf1), which specifically binds to GTP-Ras, is used to "pull down" active Ras from the cell lysate. The amount of pulled-down Ras is then quantified by Western blotting.

Generalized Protocol:

-

Cell Culture and Treatment: Culture the cancer cell line of interest (e.g., U87 glioblastoma) to 70-80% confluency. Treat the cells with varying concentrations of this compound (or its components) for a specified time. Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Pull-Down: Incubate equal amounts of protein from each lysate with the RBD-fusion protein conjugated to agarose beads.

-

Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a pan-Ras or isoform-specific Ras antibody.

-

Quantification: Densitometry is used to quantify the amount of active Ras, which is then normalized to the total Ras in the cell lysate.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of farnesyltransferase.

Principle: The assay quantifies the transfer of a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) to a Ras protein or a peptide substrate. A decrease in the signal indicates inhibition of FTase.

Generalized Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human FTase, a Ras substrate (e.g., recombinant H-Ras or a K-Ras peptide), and [³H]-FPP.

-

Inhibitor Addition: Add varying concentrations of this compound or its components to the reaction mixture. Include a positive control inhibitor and a vehicle control.

-

Incubation: Incubate the reaction at 37°C for a specified time to allow for the farnesylation reaction to occur.

-

Detection: Stop the reaction and measure the amount of farnesylated product. For a radioactive assay, this can be done by scintillation counting after capturing the product on a filter.

-

IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound on the Ras/MAPK signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on Ras signaling.

Discussion and Future Directions

The available evidence, primarily from a single research group, suggests that this compound may have an inhibitory effect on the Ras signaling pathway at the level of gene expression.[2] However, the lack of independent validation and the absence of direct biochemical data, such as IC50 values for Ras inhibition, are significant gaps in the current understanding. The research is also largely focused on brain tumors, and the effects on other cancer types with high frequencies of Ras mutations are not well-documented in peer-reviewed literature.

For drug development professionals, this compound remains a controversial agent. To establish its potential as a viable Ras inhibitor, future research should focus on:

-

Independent Replication: The gene expression findings need to be replicated by independent research groups.

-

Direct Ras Inhibition Assays: Quantitative biochemical and cellular assays are crucial to determine if this compound or its components directly inhibit Ras activity, its binding to effectors, or its post-translational modifications.

-

Structure-Activity Relationship Studies: To understand which parts of the this compound molecule are responsible for any observed activity and to potentially design more potent derivatives.

-

In Vivo Studies: Well-controlled animal studies are needed to correlate any in vitro Ras inhibitory activity with anti-tumor efficacy.

Conclusion

This compound has been proposed to act as a Ras inhibitor, with preclinical data indicating a potential mechanism involving the downregulation of key genes in the Ras/MAPK/ERK signaling pathway. While this provides a plausible hypothesis for its anti-cancer effects, the lack of robust, quantitative data on direct Ras inhibition and detailed, peer-reviewed experimental protocols limits its current standing as a validated Ras-targeting agent in the broader scientific community. Further rigorous and independent investigation is required to fully elucidate its mechanism of action and to validate its potential as a therapeutic agent in oncology.

References

The Influence of Antineoplaston A10 on Tumor Suppressor Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston A10, a derivative of the naturally occurring amino acid glutamine, has been a subject of investigation for its potential anticancer properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a specific focus on its effects on key tumor suppressor genes. The information presented herein is a synthesis of preclinical data, intended to inform researchers and professionals in the field of drug development. This compound is often studied in conjunction with Antineoplaston AS2-1, and their active components, Phenylacetylglutamine (PG) and Phenylacetate (PN) respectively, are believed to exert synergistic effects.

Core Mechanism of Action: Modulation of Tumor Suppressor Genes

Research suggests that the components of this compound and AS2-1 may influence critical signaling pathways that are often dysregulated in cancer, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. The primary focus of preclinical studies has been on the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways, which are central to cell proliferation, survival, and apoptosis.

Quantitative Data on Gene Expression Changes

A key study utilizing the Human U87 glioblastoma (GBM) cell line provides quantitative insights into the effects of Phenylacetylglutamine (PG), the active component of this compound, and Phenylacetate (PN), a component of Antineoplaston AS2-1, on the expression of genes within these pathways. The following table summarizes the notable changes in the expression of tumor suppressor genes after treatment.

| Gene | Pathway | Fold Change (vs. Control) | Treatment | Reference |

| TP53 | p53 Pathway | >2.1-fold increase | PG and PN | [1] |

| PTEN | PI3K/AKT | Increased Expression | PG and PN | [1] |

| NF1 | RAS/MAPK/ERK | >1.7-fold increase | PG and PN | [1] |

| DUSP1 | RAS/MAPK/ERK | >1.3-fold increase | PG and PN | [1] |

| DUSP6 | RAS/MAPK/ERK | >2.1-fold increase | PG and PN | [1] |

| PTPRR | RAS/MAPK/ERK | >2.7-fold increase | PG and PN | [1] |

| p27 (CDKN1B) | Cell Cycle | Increased Expression | PG and PN | [1] |

| TXNIP | PI3K/AKT | Increased Expression | PG and PN | [1] |

| VDUP1 (TXNIP) | PI3K/AKT | Increased Expression | PG and PN | [1] |

Table 1: Summary of Quantitative Gene Expression Data for Tumor Suppressor Genes in U87 Glioblastoma Cells Treated with PG and PN.[1]

Experimental Protocols

The following methodologies are based on the key in vitro study investigating the effects of Antineoplaston components on gene expression in glioblastoma cells.[1]

Cell Culture and Treatment

-

Cell Line: Human U87 glioblastoma (GBM) cell line.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For experimental assays, cells are treated with Phenylacetylglutamine (PG) and Phenylacetate (PN). While the precise concentrations used in the pivotal gene array study are not explicitly stated in the primary publication, related studies and clinical trial documents suggest a range of concentrations are explored in preclinical research. Treatment duration for the gene array analysis was 3 days.[1]

Gene Expression Analysis: Microarray

-

Platform: Affymetrix Human Genome U133 Plus 2.0 oligonucleotide arrays.[1]

-

RNA Isolation: Total RNA is extracted from treated and control U87 cells using standard RNA isolation kits.

-

Sample Preparation and Hybridization:

-

RNA quality and quantity are assessed.

-

cRNA is synthesized, biotin-labeled, and fragmented.

-

Fragmented cRNA is hybridized to the Affymetrix arrays.

-

Arrays are washed and stained using an automated fluidics station.

-

-

Data Acquisition and Analysis:

-

Arrays are scanned using a dedicated scanner.

-

Data is analyzed using appropriate software (e.g., Affymetrix GeneChip® Command Console® Software).

-

Statistical analysis is performed to identify differentially expressed genes, with a fold change of at least 2 and a p-value of < 0.05 considered significant.[1] A Benjamini Hochberg false discovery correction is also applied.[1]

-

Gene Expression Analysis: Quantitative PCR (qPCR)

-

Purpose: To confirm the changes in gene expression observed in the microarray analysis for selected genes.[1]

-

Methodology:

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a TaqMan-based assay with specific primers and probes for the target genes and an internal control (e.g., β-Actin).[1]

-

Data Analysis: The relative quantification of gene expression is calculated using the ΔΔCt method.[1]

-

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the proposed points of intervention of this compound's active component (PG) and its partner component from AS2-1 (PN) within the PI3K/AKT/PTEN and RAS/MAPK/ERK signaling pathways, leading to the activation of tumor suppressor genes.

Experimental Workflow

The following diagram outlines the general workflow for in vitro studies investigating the effects of this compound on gene expression.

Conclusion

Preclinical evidence suggests that this compound, primarily through its active component Phenylacetylglutamine and in concert with Phenylacetate, may exert anti-neoplastic effects by modulating the expression of key tumor suppressor genes.[1] The data from in vitro studies on glioblastoma cells point towards an upregulation of tumor suppressors such as TP53 and PTEN, and negative regulators of the RAS/MAPK/ERK pathway.[1] These findings provide a basis for further investigation into the therapeutic potential of this compound. It is important to note that the clinical efficacy of Antineoplastons remains a subject of ongoing research and debate. The information presented in this technical guide is intended to serve as a resource for researchers and drug development professionals interested in the molecular mechanisms of this investigational agent.

References

"the biological activity of Antineoplaston A10's metabolic by-products"

An In-depth Technical Guide on the Biological Activity of Antineoplaston A10's Metabolic By-products

Introduction

This compound, chemically identified as 3-phenylacetylamino-2,6-piperidinedione, is an investigational compound that has been explored for its potential antineoplastic properties.[1][2][3] It is a derivative of the amino acid glutamine. The metabolism of this compound in the human body results in the formation of several by-products, principally phenylacetylglutamine (PG) and phenylacetylisoglutamine (isoPG).[4] Another related compound, phenylacetate (PN), is a component of a different formulation, Antineoplaston AS2-1, which is a 4:1 mixture of PN and PG.[5] This technical guide focuses on the biological activities of these key metabolic by-products, PG and PN, with a particular emphasis on their effects on cancer cells at a molecular level.

Biological Activity and Mechanism of Action

Research into the metabolic by-products of this compound, particularly phenylacetylglutamine (PG) and phenylacetate (PN), has indicated that they may exert their biological effects through the modulation of key cellular signaling pathways involved in cell growth, proliferation, and apoptosis.[5] Studies have primarily focused on their impact on glioblastoma models, revealing interactions with critical oncogenic pathways.

Modulation of Cellular Signaling Pathways

PG and PN have been shown to interrupt signal transduction in the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways, which are frequently dysregulated in various cancers, including glioblastoma.[5] These pathways are central to regulating cell proliferation and survival. The interruption of these signals by PG and PN can interfere with the cell cycle, reduce cellular metabolism, and promote programmed cell death (apoptosis) in cancer cells.[5] The proposed mechanism involves the differential regulation of gene expression within these pathways, leading to a decrease in the activity of oncogenes and an increase in the activity of tumor suppressor genes.[5]

Below is a diagram illustrating the points of intervention by PG and PN in the RAS/MAPK/ERK signaling pathway.

References

- 1. Antineoplastons (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 3-Phenylacetylamino-2,6-piperidinedione, a naturally-occurring peptide analogue with apparent antineoplastic activity, may bind to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Effect of Antineoplastons A10 and AS2-1 and Metabolites of Sodium Phenylbutyrate on Gene Expression in Glioblastoma Multiforme [scirp.org]

In Vitro Efficacy of Antineoplaston A10 in Glioblastoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial in vitro studies investigating the effects of Antineoplaston A10 on glioblastoma multiforme (GBM). This compound is a synthetic formulation composed of a 4:1 ratio of phenylacetylglutaminate (PG) and iso-phenylacetylglutaminate (isoPG). The active components of this compound and the related formulation, Antineoplaston AS2-1 (a 4:1 mixture of phenylacetate (PN) and PG), have been evaluated for their anti-neoplastic properties in preclinical models. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these foundational studies, and visualizes the key cellular signaling pathways and experimental workflows implicated in the mechanism of action of this compound's components against glioblastoma cells. The primary focus of the summarized research is on the human U87 glioblastoma cell line.

Introduction

Glioblastoma is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis. Standard therapies, including surgery, radiation, and chemotherapy, have limited efficacy, highlighting the urgent need for novel therapeutic strategies. Antineoplastons, a class of peptide and amino acid derivatives, have been investigated as a potential anti-cancer therapy. This whitepaper consolidates the initial in vitro evidence for the effects of this compound's components on glioblastoma cells, with a specific focus on gene expression, cell cycle regulation, apoptosis, and key signaling pathways.

Data Presentation: Quantitative Effects on Gene Expression

The primary components of this compound and AS2-1, phenylacetylglutaminate (PG) and phenylacetate (PN), have been shown to modulate the expression of numerous genes in the U87 glioblastoma cell line. The following table summarizes the notable changes in gene expression observed after treatment with a combination of 50 mM PG and 10 mM PN for three days.

| Gene Symbol | Gene Name | Fold Change | Function |

| Upregulated Genes | |||

| VDUP1 | Vitamin D3 Upregulated Protein 1 | 3.8 | Tumor suppressor, involved in cell cycle arrest and apoptosis. |

| Downregulated Genes | |||

| CCNA2 | Cyclin A2 | -1.9 | Promotes cell cycle progression through G1/S and G2/M transitions. |

| CCNB1 | Cyclin B1 | -2.2 | Regulates the G2/M transition of the cell cycle. |

| CCNB2 | Cyclin B2 | -2.1 | Involved in the G2/M transition of the cell cycle. |

| CDC20 | Cell Division Cycle 20 | -2.2 | Activates the anaphase-promoting complex, essential for mitotic progression. |

| CDK1 | Cyclin Dependent Kinase 1 | -1.7 | Key kinase that drives the G2/M transition. |

| CHEK1 | Checkpoint Kinase 1 | -1.5 | A key kinase in the DNA damage checkpoint, its suppression can lead to apoptosis. |

| PLK1 | Polo-Like Kinase 1 | -2.4 | A critical regulator of multiple events during mitosis. |

| TOP2A | DNA Topoisomerase II Alpha | -2.4 | Essential for DNA replication and chromosome segregation. |

| BIRC5 | Baculoviral IAP Repeat Containing 5 | -2.0 | Inhibitor of apoptosis (survivin). |

Experimental Protocols

This section details the methodologies utilized in the foundational in vitro studies of this compound's components on glioblastoma cells.

Cell Culture

-

Cell Line: Human U87 glioblastoma astrocytoma cell line (ATCC HTB-14).

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is refreshed every 2-3 days.

-

Subculturing: When cells reach 70-90% confluency, they are detached using a solution of 0.25% (w/v) trypsin and 0.53 mM EDTA. The cell suspension is then diluted at a 1:4 ratio into new culture flasks.

Drug Preparation and Treatment

-

Compounds: Phenylacetylglutaminate (PG) and Phenylacetate (PN).

-

Preparation: Stock solutions are prepared and diluted in the culture medium to the desired final concentrations for treating the U87 cells.

Gene Expression Analysis (Microarray)

-

Platform: Affymetrix Human Genome U133 Plus 2.0 Array.

-

Protocol:

-

U87 cells are seeded and treated with the specified concentrations of PG and PN for the indicated duration (e.g., 3 days).

-

Total RNA is extracted from the treated and control cells.

-

The quality and integrity of the RNA are assessed.

-

cRNA is synthesized, labeled, and hybridized to the Affymetrix GeneChip arrays according to the manufacturer's protocol.

-

The arrays are washed, stained, and scanned.

-

Data analysis is performed to identify differentially expressed genes between the treated and control groups.

-

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) Staining and Flow Cytometry.

-

Protocol:

-

U87 cells are treated with PG and PN for the desired time.

-

Cells are harvested, including both adherent and floating cells.

-

Cells are washed with phosphate-buffered saline (PBS) and fixed in cold 70% ethanol while vortexing, followed by incubation on ice for at least 30 minutes.

-

The fixed cells are washed with PBS and then treated with RNase A to degrade RNA.

-

Cells are stained with a solution containing propidium iodide.

-

The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) Staining.

-

Protocol:

-

U87 cells are treated with PG and PN for the specified duration.

-

Both adherent and floating cells are collected.

-

Cells are washed with cold PBS and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and PI are added to the cell suspension.

-

The mixture is incubated in the dark at room temperature for 15 minutes.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Mandatory Visualizations

Signaling Pathways

The components of this compound, PG and PN, have been reported to interrupt key signaling pathways that are often dysregulated in glioblastoma.[1]

Caption: this compound components inhibit RAS/MAPK/ERK and PI3K/AKT pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro analysis of this compound components on glioblastoma cells.

Caption: Workflow for in vitro analysis of this compound components.

Conclusion

The initial in vitro studies on the components of this compound, specifically phenylacetylglutaminate (PG) and phenylacetate (PN), indicate a potential anti-neoplastic effect on the U87 glioblastoma cell line. The available data suggests that these compounds can modulate the expression of genes involved in critical cellular processes, leading to cell cycle arrest and the induction of apoptosis. Furthermore, the inhibitory effects on the pro-survival RAS/MAPK/ERK and PI3K/AKT/PTEN signaling pathways provide a mechanistic basis for these observations. While these preliminary findings are promising, further in-depth in vitro and subsequent in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in the context of glioblastoma. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring this area of oncology research.

References

Unraveling the Theoretical Framework of Antineoplaston Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston therapy, a subject of both interest and controversy in the field of oncology, is centered around a group of naturally occurring peptides and amino acid derivatives. First identified in the 1970s by Dr. Stanislaw Burzynski, these compounds are proposed to function as a natural defense system against neoplastic growth.[1][2][3] The foundational theory posits that individuals with cancer have a deficiency in these specific compounds, and that replenishing them can induce cancer cells to differentiate into normal cells or undergo apoptosis.[1][4] This guide provides an in-depth technical overview of the theoretical basis of antineoplaston therapy, focusing on its proposed mechanisms of action, molecular targets, and the available preclinical and clinical data. It is important to note that antineoplaston therapy is considered experimental and has not been approved by the U.S. Food and Drug Administration (FDA) for the treatment of any disease.[1][3][5]

The primary components of the therapy are Antineoplaston A10 and Antineoplaston AS2-1.[6] this compound is identified as 3-phenylacetylamino-2,6-piperidinedione, while Antineoplaston AS2-1 is a mixture of phenylacetic acid (PA) and phenylacetylglutamine (PG).[2][4] The proposed mechanisms of action are multifaceted, primarily revolving around the concept of antineoplastons acting as "molecular switches" that regulate gene expression.[4][6]

Proposed Molecular Mechanisms of Action

The theoretical basis of antineoplaston therapy suggests that these compounds exert their anticancer effects through several interconnected pathways:

-

Epigenetic Modifications: A core tenet of the theory is that antineoplastons can reverse epigenetic changes that silence tumor suppressor genes in cancer cells. This is purportedly achieved through the demethylation of promoter sequences and the acetylation of histones, leading to the reactivation of these crucial genes.[4][6]

-

Activation of Tumor Suppressor Genes: Antineoplastons, particularly the phenylacetate component of AS2-1, are claimed to activate the tumor suppressor gene p53.[2][4] The activation of p53 can in turn induce the expression of p21, a cyclin-dependent kinase inhibitor that plays a critical role in cell cycle arrest.[4][6]

-

Inhibition of Amino Acid Uptake: Phenylacetylglutamine, a key component of A10, is thought to compete with glutamine for transport into cancer cells.[2][4] By inhibiting the uptake of essential amino acids like glutamine and leucine, antineoplastons may disrupt cancer cell metabolism and growth.[4][6]

-

Modulation of Oncogene Expression: The therapy is also proposed to downregulate the expression of certain oncogenes, further contributing to its anti-cancer effects.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for the preparation of antineoplastons as described in the literature.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on antineoplaston therapy. It is important to note that the clinical trial data largely comes from non-randomized, single-institution studies.[7]

Table 1: Preclinical Data for Antineoplastons

| Antineoplaston | Test System | Endpoint | Result | Reference |

| AS2-1 | HA/ICR Swiss mice | Acute Toxicity (LD50) | 2.83 g/kg | [4] |

| AS2-5 | HA/ICR Swiss mice | Acute Toxicity (LD50) | 2.90 g/kg | [4] |

| Phenylacetic acid | HA/ICR Swiss mice | Acute Toxicity (LD50) | 2.71 g/kg | [4] |

Table 2: Phase II Clinical Trial Data for Antineoplastons A10 and AS2-1 in Recurrent Diffuse Intrinsic Brain Stem Glioma

| Response | Percentage of Patients (n=10) | Reference |

| Complete Response | 20% | [8][9] |

| Partial Response | 30% | [8][9] |

| Stable Disease | 30% | [8][9] |

| Progressive Disease | 20% | [8][9] |

| 2-Year Survival Rate | 33.3% | [8][9] |

Table 3: Phase II Clinical Trial Data for Antineoplastons A10 and AS2-1 in High-Grade, Recurrent, and Progressive Brainstem Glioma

| Response | Percentage of Patients (n=18) | Reference |

| Complete Response | 11% | [10] |

| Partial Response | 11% | [10] |

| Stable Disease | 39% | [10] |

| Progressive Disease | 39% | [10] |

| 2-Year Overall Survival | 39% | [10] |

| 5-Year Overall Survival | 22% | [10] |

| 6-Month Progression-Free Survival | 39% | [10] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the key in vitro and in vivo studies on antineoplastons are not extensively detailed in the publicly available peer-reviewed literature. The available publications generally provide a summary of the methods used. Below is a synthesis of the available information on the methodologies.

In Vitro Cell Line Studies

-

Objective: To assess the growth-inhibitory effects of antineoplastons on various cancer cell lines.

-

General Methodology:

-

Cell Culture: Human cancer cell lines (e.g., breast carcinoma, glioma) are cultured in appropriate media and conditions. The specific media formulations, serum concentrations, and passage numbers are often not specified.[11]

-

Treatment: Antineoplastons are added to the cell cultures at varying concentrations.

-

Incubation: The treated cells are incubated for a defined period.

-

Assessment of Viability/Growth: The number of viable cells or the extent of cell growth inhibition is measured. The specific assays used (e.g., MTT assay, colony formation assay) are not always detailed.

-

-

Limitations: The lack of detailed protocols makes it difficult to independently replicate and validate the findings.

Animal Toxicity Studies

-

Objective: To determine the acute and chronic toxicity of antineoplastons in animal models.

-

General Methodology:

-

Animal Model: Typically, mice (e.g., HA/ICR Swiss mice) are used.[4]

-

Administration: Antineoplastons are administered, often via intraperitoneal injection, at various dosages.[4]

-

Observation: The animals are monitored for signs of toxicity and mortality over a specified period.

-

Pathological Examination: At the end of the study, animals are euthanized, and a gross and microscopic pathological examination of various organs is performed.

-

-

Limitations: As with the in vitro studies, the level of detail provided in the publications is often insufficient for exact replication.

Conclusion

The theoretical basis of antineoplaston therapy centers on the concept of these compounds acting as "molecular switches" that can reprogram cancer cells towards a more normal phenotype. The proposed mechanisms involve the activation of tumor suppressor genes like p53, epigenetic modifications, and the inhibition of essential amino acid uptake. While preclinical and early-phase clinical studies have reported some positive outcomes, the therapy remains controversial due to the lack of large-scale, randomized controlled trials and the limited availability of detailed experimental protocols in the peer-reviewed literature.[1][3][7] Further independent research with transparent and detailed methodologies is necessary to validate the theoretical framework and clinical efficacy of antineoplaston therapy.

References

- 1. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]

- 2. mskcc.org [mskcc.org]

- 3. cancerresearchuk.org [cancerresearchuk.org]

- 4. researchgate.net [researchgate.net]

- 5. Antineoplastons - NCI [cancer.gov]

- 6. The present state of antineoplaston research (1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antineoplastons Therapy for Cancer: What to Know [healthline.com]

- 8. Phase II study of this compound and AS2-1 in patients with recurrent diffuse intrinsic brain stem glioma: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 10. Targeted therapy with antineoplastons A10 and AS2-1 of high-grade, recurrent, and progressive brainstem glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

Methodological & Application

Establishing In Vitro Assays to Test Antineoplaston A10 Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston A10, a derivative of the amino acid glutamine, has been investigated for its potential as an anti-cancer agent. The primary active component of this compound is phenylacetylglutamine.[1] Proposed mechanisms of action include the inhibition of the Ras signaling pathway and the promotion of apoptosis, potentially through the activation of tumor suppressor genes like p53.[2] These application notes provide detailed protocols for a panel of in vitro assays to systematically evaluate the efficacy of this compound on cancer cells. The assays are designed to assess its effects on cell viability, proliferation, migration, invasion, apoptosis, and cell cycle progression.

Data Presentation

The quantitative data generated from the following assays should be summarized in clearly structured tables for easy comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| This compound Concentration (µg/mL) | Cell Line 1 % Viability (Mean ± SD) | Cell Line 2 % Viability (Mean ± SD) | Cell Line 3 % Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 |

Table 2: Effect of this compound on Cell Migration (Transwell Assay)

| This compound Concentration (µg/mL) | Cell Line 1 Migrated Cells (Mean ± SD) | Cell Line 2 Migrated Cells (Mean ± SD) | Cell Line 3 Migrated Cells (Mean ± SD) |

| 0 (Vehicle Control) | |||

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 |

Table 3: Effect of this compound on Apoptosis (Annexin V/PI Staining)

| This compound Concentration (µg/mL) | Cell Line 1 % Apoptotic Cells (Mean ± SD) | Cell Line 2 % Apoptotic Cells (Mean ± SD) | Cell Line 3 % Apoptotic Cells (Mean ± SD) |

| 0 (Vehicle Control) | |||

| 2 | |||

| 4 | |||

| 6 | |||

| 8 | |||

| 10 |

Table 4: Effect of this compound on Cell Cycle Distribution (Propidium Iodide Staining)

| This compound Concentration (µg/mL) | Cell Line | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |

| 0 (Vehicle Control) | Cell Line 1 | |||

| 6 | Cell Line 1 | |||

| 0 (Vehicle Control) | Cell Line 2 | |||

| 6 | Cell Line 2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. Previous in vitro studies have shown growth inhibition at concentrations around 6 to 8 µg/mL.[5] A suggested starting range is 0, 2, 4, 6, 8, and 10 µg/mL.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Migration and Invasion Assay (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane, and in the case of the invasion assay, through an extracellular matrix barrier.[6][7]

Materials:

-

Transwell inserts (8 µm pore size) for 24-well plates[8]

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Crystal violet staining solution

-

Cotton swabs

Protocol:

-

For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Seed cancer cells (5 x 10^4 to 1 x 10^5 cells) in 200 µL of serum-free medium containing different concentrations of this compound into the upper chamber of the Transwell inserts.[9]

-

Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]

-

Incubate for 12-24 hours at 37°C.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[7]

-

Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with PBS and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cancer cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with various concentrations of this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[11]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Take 100 µL of the cell suspension and add 5 µL of Annexin V-FITC and 5 µL of PI.[10]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the cells by flow cytometry within one hour.[10]

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15]

Materials:

-

Cancer cells treated with this compound

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.[15]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.[16]

-

Incubate for 30 minutes at room temperature in the dark.[17]

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Caption: Experimental workflow for testing this compound efficacy.

Caption: Proposed inhibition of the Ras signaling pathway by this compound.

Caption: Postulated activation of the p53 tumor suppressor pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. Antineoplastons (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. corning.com [corning.com]

- 7. clyte.tech [clyte.tech]

- 8. m.youtube.com [m.youtube.com]

- 9. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

"dosage and administration guidelines for Antineoplaston A10 in animal studies"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration guidelines for Antineoplaston A10 as documented in various animal studies. The following sections detail quantitative data from pharmacokinetic and toxicity studies, along with specific experimental protocols to guide researchers in designing and executing preclinical investigations involving this compound.

Data Presentation: Quantitative Summary of this compound Administration in Animal Studies

The following tables summarize the key quantitative parameters from published animal studies on this compound, providing a comparative overview of dosages, administration routes, and animal models.

Table 1: Pharmacokinetic Studies of this compound

| Animal Model | Route of Administration | Dosage | Vehicle | Key Findings |

| Wistar Rats | Oral | 150 mg/kg, 300 mg/kg, 600 mg/kg | Not Specified | Supports a dicompartmental model of pharmacokinetics.[1] |

| Wistar Rats | Intravenous (IV) | 150 mg/kg | Dimethyl sulfoxide (DMSO) | Used to evaluate the volume of distribution.[1] |

| Mice | Oral | Single Dose (specific dosage not mentioned) | Not Specified | Organ distribution study showed highest accumulation in the bladder, kidney, and stomach.[1] |

Table 2: Toxicity and Efficacy Studies of this compound

| Animal Model | Study Type | Route of Administration | Dosage/Concentration | Duration | Formulation |

| HA/1CR Swiss White Mice | Chronic Toxicity | Injection (route not specified) | Not Specified | 1 year | 100 mg/mL solution of sodium salts of phenylacetylglutamine and phenylacetylisoglutamine (4:1 ratio).[2] |

| Athymic Mice (with human breast cancer xenograft) | Efficacy | Oral (in-diet) | 1.25% in regular mouse diet | 35 days | Mixed in CE2 diet.[3] |

| Athymic Mice (with human breast cancer xenograft) | Efficacy | Intraperitoneal (IP) | 70 mg (daily) | 52 days | Antineoplaston A-10 Injection.[3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to animals, based on the available literature.

Protocol 1: Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in Wistar rats following oral and intravenous administration.

Materials:

-

This compound (³H-labelled for radioactivity studies)

-

Dimethyl sulfoxide (DMSO)

-

Wistar rats

-

Appropriate caging and environmental controls

-

Blood collection supplies (e.g., tail vein catheters)

-

Metabolic cages for urine and feces collection

-

Scintillation counter for radioactivity measurement

Procedure:

-

Animal Model:

-

Use fifteen Wistar rats, divided into three groups for oral administration (low, medium, and high dose) and a separate group for intravenous administration.[1]

-

House animals in a controlled environment with standard chow and water ad libitum.

-

-

Drug Formulation:

-

For Intravenous Administration: Dissolve ³H-labelled this compound in dimethyl sulfoxide (DMSO) to achieve a final concentration suitable for a 150 mg/kg dosage.[1] The exact concentration will depend on the injection volume.

-

For Oral Administration: The formulation for oral administration was not specified in the study. A suspension or solution in a suitable vehicle (e.g., water, saline, or a suspending agent) would be appropriate.

-

-

Administration:

-

Intravenous (IV) Injection:

-

Administer a single intravenous dose of 150 mg/kg of ³H-labelled this compound.[1]

-

The injection should be given slowly into a suitable vein (e.g., tail vein). The specific volume and rate of injection were not detailed in the cited study.

-

-

Oral Gavage:

-

Administer a single oral dose of ³H-labelled this compound to three groups of rats at 150 mg/kg, 300 mg/kg, and 600 mg/kg, respectively.[1]

-

Use a standard oral gavage technique. The volume administered should be appropriate for the size of the rat.

-

-

-

Sample Collection and Analysis:

-

Collect blood samples from the tail vein at various time intervals post-administration.[1]

-

House the rats in metabolic cages to collect urine and feces at different time points.[1]

-

Measure the radioactivity in the collected blood, urine, and feces samples using a scintillation counter to determine the concentration of this compound and its metabolites over time.

-

Protocol 2: Chronic Toxicity Study of this compound Injection in Mice

Objective: To evaluate the long-term toxicity of this compound injections in mice.

Materials:

-

This compound injection formulation (100 mg/mL)

-

HA/1CR Swiss white mice (160 total)[2]

-

Appropriate caging and environmental controls

-

Standard laboratory diet and water

Procedure:

-

Animal Model:

-

Use a group of 160 HA/1CR Swiss white mice.[2]

-

House the animals under standard laboratory conditions.

-

-

Drug Formulation:

-

Prepare a 100 mg/mL formulation of this compound injections as a 4:1 mixture of the sodium salts of phenylacetylglutamine and phenylacetylisoglutamine.[2]

-

-

Administration:

-

The study states that this formulation was tested for one year in chronic toxicity studies.[2]

-

The exact dosage and frequency of administration were not specified in the available abstract. For a chronic study, daily or multiple weekly administrations via a parenteral route (e.g., intraperitoneal or subcutaneous) would be typical.

-

-

Monitoring and Evaluation:

-

Monitor the animals for any signs of toxicity throughout the one-year period.

-

The cited study concluded that this formulation did not show any significant toxic effects.[2] A full toxicity study would typically involve regular monitoring of clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs at the end of the study.

-

Protocol 3: Efficacy Study of Antineoplaston A-10 in an Athymic Mouse Xenograft Model

Objective: To assess the inhibitory effect of Antineoplaston A-10 on the growth of human breast cancer transplanted into athymic mice.

Materials:

-

Antineoplaston A-10

-

Athymic mice

-

Human breast cancer cell line (e.g., R-27)

-

Standard mouse diet (CE2)

-

Sterile saline or other suitable vehicle for injection

-

Tumor measurement tools (e.g., calipers)

Procedure:

-

Animal Model and Tumor Implantation:

-

Serially transplant human breast cancer (R-27) into athymic mice.

-

Once tumors are established and reach a predetermined size, randomize the mice into treatment and control groups.

-

-

Drug Formulation and Administration:

-

Oral Administration (In-diet):

-

Intraperitoneal (IP) Administration:

-

Prepare the Antineoplaston A-10 injection for administration.

-

Administer 70 mg of Antineoplaston A-10 via intraperitoneal injection daily for 52 days.[3]

-

-

-

Efficacy Evaluation:

-

Measure tumor growth regularly (e.g., twice weekly) using calipers.

-

At the end of the treatment period, sacrifice the mice and perform a histological study of the tumors to assess for any structural changes and the number of mitoses.[3]

-

Visualizations

The following diagrams illustrate key conceptual frameworks and workflows related to the administration and study of this compound in animal models.

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Caption: Routes of this compound administration in cited animal studies.

References

- 1. Pharmacokinetic study of radioactive this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical studies on this compound injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of antineoplaston A-10 on breast cancer transplanted to athymic mice and human hepatocellular carcinoma cell lines. The members of Antineoplaston Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Xenograft Models for Antineoplaston A10 Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston A10, a derivative of glutamine, is a controversial experimental cancer therapy.[1][2] Proponents suggest it functions as a molecular switch to control cancer growth, while the scientific community remains skeptical due to a lack of robust, independent clinical trial data.[1][2] Preclinical research using xenograft models is a critical step in evaluating the efficacy and mechanism of action of any potential anti-cancer agent. These application notes provide a detailed guide for developing and utilizing xenograft models to study this compound, based on the limited publicly available scientific literature.

Disclaimer: Antineoplaston therapy is not approved by the U.S. Food and Drug Administration (FDA) for the prevention or treatment of any disease.[2] The information provided here is for research purposes only and does not constitute a medical recommendation.

Proposed Mechanism of Action

The precise mechanism of action of this compound in vivo has not been conclusively demonstrated.[3] However, in vitro studies using a human glioblastoma cell line suggest that its active components, phenylacetylglutaminate (PG) and phenylacetylisoglutaminate (isoPG), may interrupt signal transduction in the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways.[1] It is also proposed to act as a RAS inhibitor, promoting apoptosis.[4] Another theory suggests that a component of some antineoplastons, phenylacetic acid, may inhibit the methylation of nucleic acids in cancer cells, potentially leading to terminal differentiation.[3]

I. Application Notes

Overview of this compound in a Xenograft Model

Limited preclinical studies have investigated the effect of this compound in xenograft models. One key study reported the inhibitory effect of this compound on the growth of a human breast cancer cell line (R-27) transplanted into athymic mice.[5] This study demonstrated a significant reduction in tumor growth when this compound was administered either in the diet or via intraperitoneal injections.[5] Histological analysis of the tumors from the treated group showed a significant decrease in the number of mitoses, suggesting an anti-proliferative effect.[5]

Data Presentation

The following tables summarize the quantitative data from the aforementioned preclinical study.

Table 1: Efficacy of this compound in a Human Breast Cancer (R-27) Xenograft Model

| Treatment Group | Administration Route | Dosage | Treatment Duration | Outcome | p-value |

| Control | - | - | 35 days | - | - |

| This compound | In diet | 1.25% of regular diet | 35 days | Significant inhibition of tumor growth | < 0.05 |

| Control | - | - | 52 days | - | - |

| This compound | Intraperitoneal (i.p.) | 70 mg/day | 52 days | Significant inhibition of tumor growth | < 0.01 |

Table 2: Histological Analysis of R-27 Xenograft Tumors

| Treatment Group | Histological Finding |

| Control | No essential difference in tumor structure |

| This compound | Significant decrease in the number of mitoses |

II. Experimental Protocols

Protocol for Developing a Human Breast Cancer Xenograft Model (Adapted for R-27 Cell Line)

This protocol is a generalized procedure for establishing a subcutaneous breast cancer xenograft model and should be optimized for the specific cell line (R-27) and laboratory conditions.

Materials:

-

Female athymic nude mice (BALB/c nude or similar strain), 4-6 weeks old

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

Syringes (1 mL) and needles (27-gauge)

-

Calipers for tumor measurement

-

Animal housing under sterile conditions

Procedure:

-

Cell Culture: Culture R-27 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.

-

Cell Harvesting and Preparation:

-

Wash the cells with sterile PBS.

-